

# Theoretical Insights into the Structure of Imidogen (NH): A Technical Guide

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## Compound of Interest

Compound Name: Imidogen

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## Introduction

**Imidogen** (NH), the simplest nitrogen hydride, is a radical of fundamental importance across various scientific disciplines, including chemistry, physics, and astronomy.<sup>[1][2]</sup> Its high reactivity and presence in diverse environments, from combustion flames to the interstellar medium, make a thorough understanding of its electronic and geometric structure crucial.<sup>[1][3]</sup> This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the structural properties of **imidogen**, offering a valuable resource for researchers and professionals.

## Electronic Structure and Spectroscopic Properties

The ground electronic state of **imidogen** is a triplet, denoted as  $X^3\Sigma^-$ .<sup>[1]</sup> A low-lying singlet excited state,  $a^1\Delta$ , is only slightly higher in energy.<sup>[1]</sup> The relaxation from this first excited state to the ground state is spin-forbidden, resulting in a long lifetime for the  $a^1\Delta$  state.<sup>[1]</sup> Numerous theoretical investigations have focused on calculating the potential energy curves, spectroscopic constants, and dipole moments of the ground and various excited states of NH.<sup>[3][4][5]</sup> These studies are critical for interpreting experimental spectroscopic data and understanding the photochemical behavior of **imidogen**.

## Key Spectroscopic and Structural Data

The following tables summarize key quantitative data from theoretical and experimental studies on the **imidogen** radical.

Parameter	Value	Reference(s)
Ground State ( $X^3\Sigma^-$ )		
Equilibrium Bond Length (re)	1.036 Å	[6]
Vibrational Frequency ( $\omega_e$ )	3282.721 cm <sup>-1</sup>	[6]
Rotational Constant (Be)	16.66792 cm <sup>-1</sup>	[6]
Dipole Moment	Not explicitly found in search results	
First Excited State ( $a^1\Delta$ )		
Energy above Ground State	12687.8 cm <sup>-1</sup>	[6]
Second Excited State ( $b^1\Sigma^+$ )		
Energy above Ground State	21197 cm <sup>-1</sup>	[6]
Ionization Energy	13.100 ± 0.200 eV	[6]
Electron Affinity	0.370 ± 0.004 eV	[6]

Table 1: Key Spectroscopic and Structural Constants of **Imidogen** (NH).

## Theoretical and Computational Methodologies

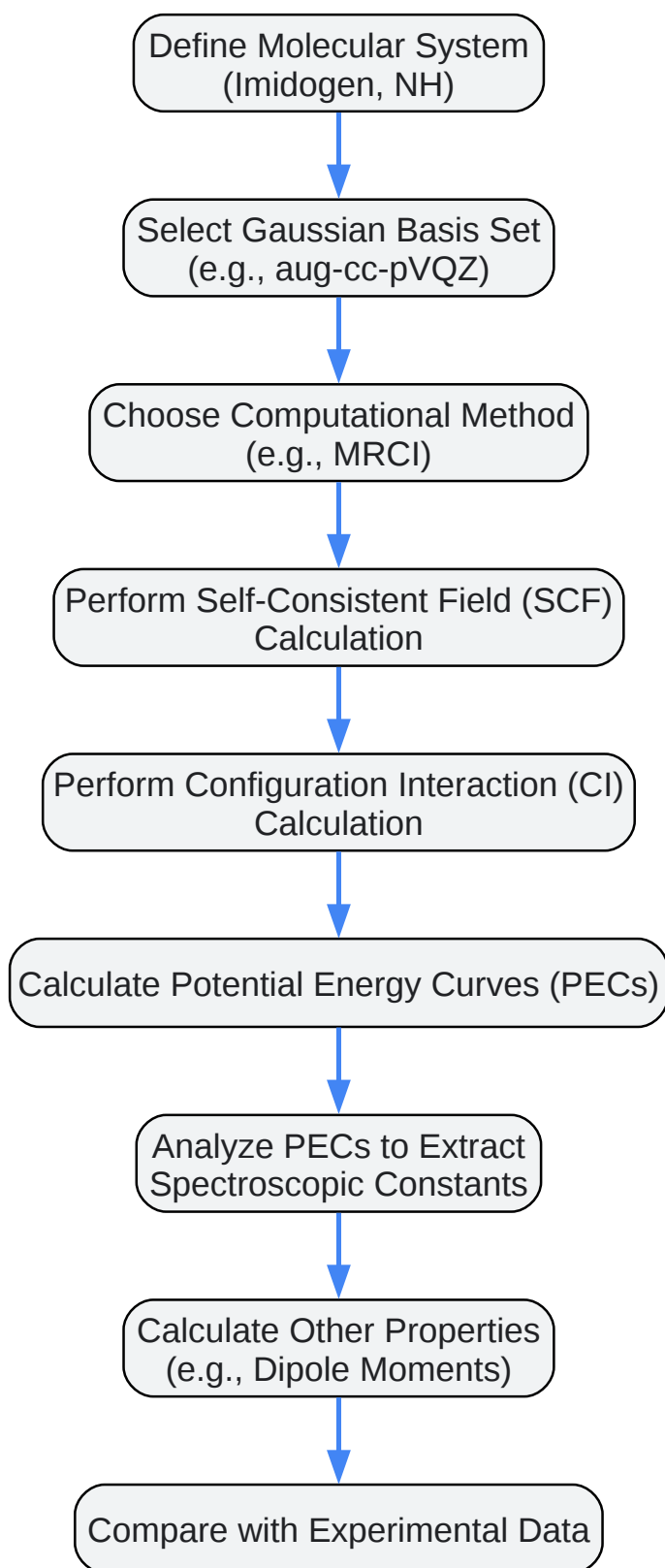
A variety of sophisticated theoretical methods have been employed to study the structure of **imidogen**. These computational approaches provide detailed insights that are often complementary to experimental findings.

### Ab Initio Calculations

High-level ab initio calculations are central to the theoretical investigation of **imidogen**. Methods such as the internally contracted multireference singles plus doubles configuration interaction (MRCI) with the Davidson correction for quadruple excitations have been utilized.[4] [5] These methods are essential for accurately describing the potential energy curves and

spectroscopic constants of the various electronic states of NH, including both valence and Rydberg states.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The general workflow for such a computational study can be visualized as follows:



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*Computational chemistry workflow for studying **imidogen**.*

## R-Matrix Theory

For studying electron-molecule scattering and the resonant states of **imidogen**, R-matrix theory is a powerful computational tool.<sup>[7][8][9]</sup> This method allows for the detailed investigation of the  $e^- + \text{NH}^+$  system to identify resonant states and their autoionization widths as a function of internuclear distance.<sup>[7][8][9]</sup> Such studies are crucial for understanding the dissociation dynamics of **imidogen**.

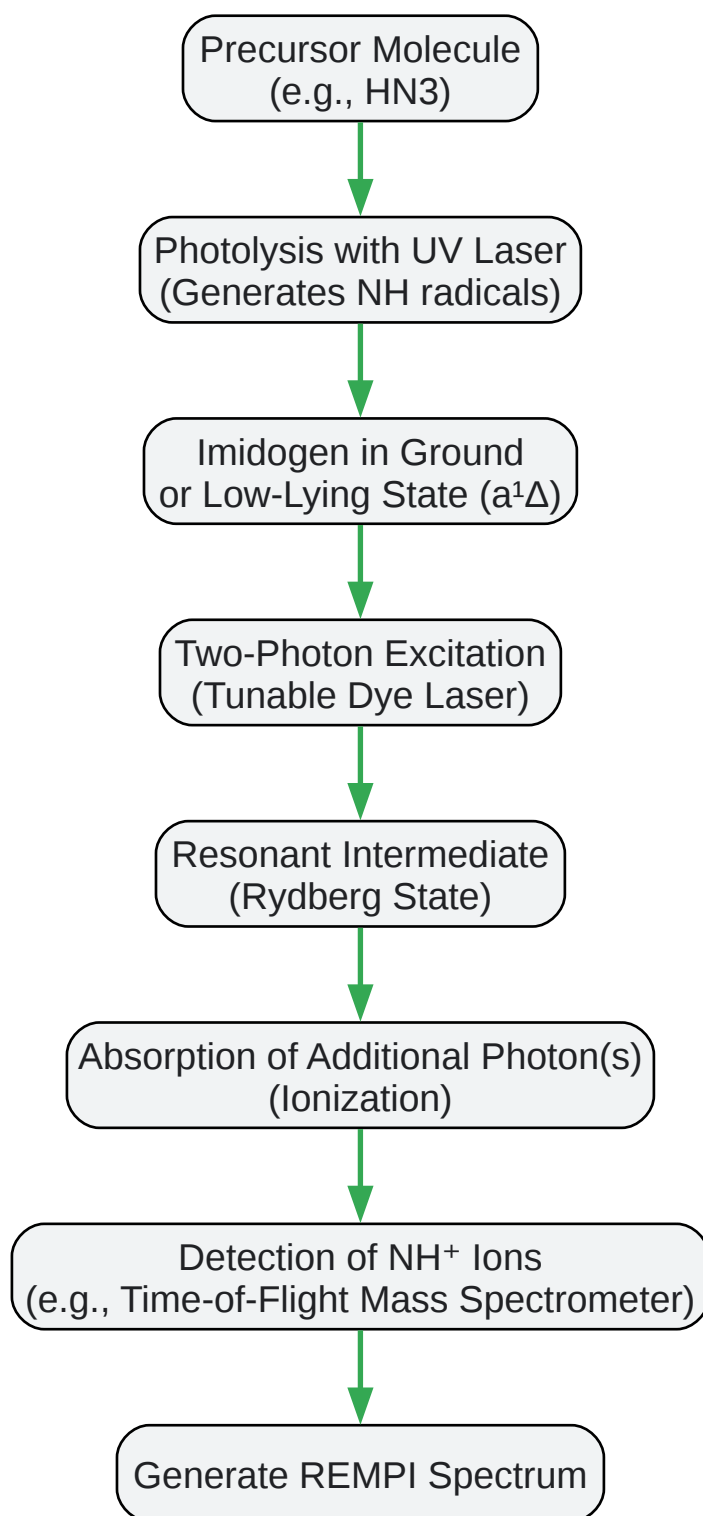
## Experimental Protocols for Validation

Theoretical predictions of the structure and properties of **imidogen** are validated through various experimental techniques.

## Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI spectroscopy is a sensitive technique used to observe and characterize the electronic states of molecules. In the case of **imidogen**, NH radicals can be generated by the photolysis of hydrazoic acid ( $\text{HN}_3$ ).<sup>[10]</sup> Subsequent multiphoton ionization via resonant intermediate electronic states allows for the identification and characterization of new electronic states, including Rydberg states.<sup>[10]</sup>

The logical flow of a REMPI experiment is illustrated below:



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*Logical workflow of a REMPI spectroscopy experiment.*

## Laser-Induced Fluorescence (LIF)

Laser-induced fluorescence (LIF) is another key technique for detecting and studying **imidogen**.<sup>[1]</sup> It involves exciting the NH radicals with a laser tuned to a specific electronic transition and then detecting the subsequent fluorescence as the molecule relaxes to a lower energy state. LIF is valuable for probing the population of different quantum states of **imidogen** and for studying its chemical reactivity.<sup>[1]</sup>

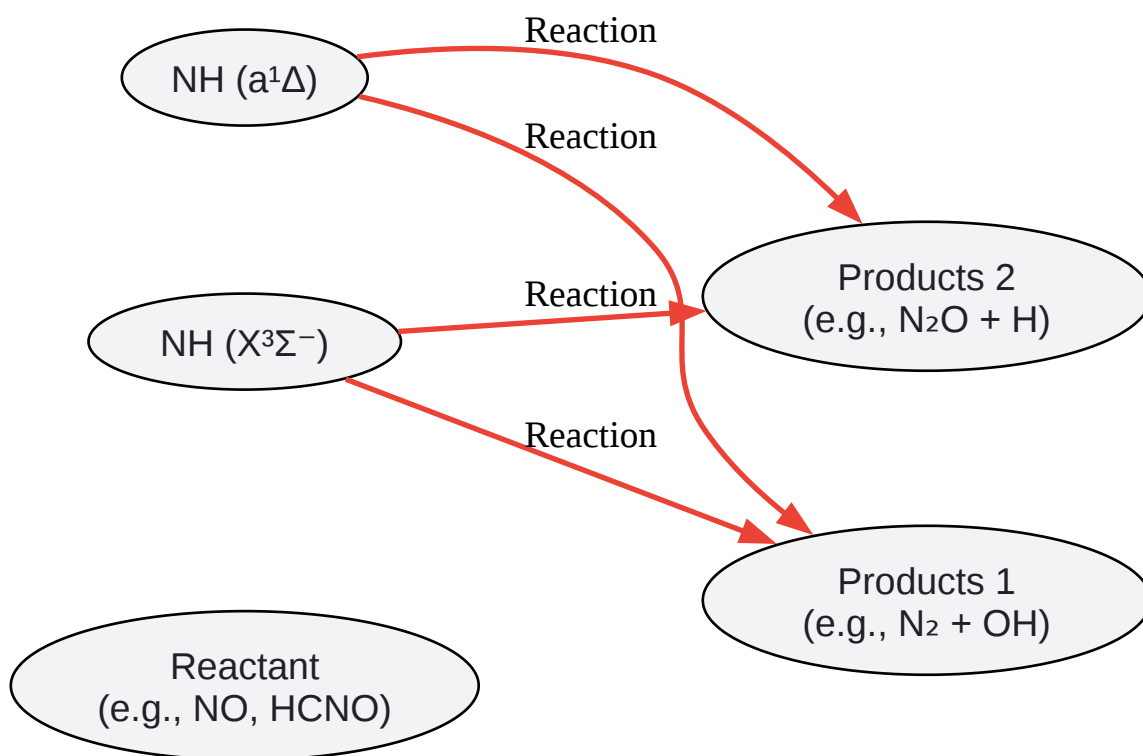
## Reactivity and Chemical Significance

**Imidogen** is a highly reactive species.<sup>[1]</sup> For instance, it reacts with nitric oxide (NO) in two possible pathways:<sup>[1]</sup>

- $\text{NH} + \text{NO} \rightarrow \text{N}_2 + \text{OH}$
- $\text{NH} + \text{NO} \rightarrow \text{N}_2\text{O} + \text{H}$

The first reaction is significantly more favorable.<sup>[1]</sup> Theoretical studies have also investigated the reaction mechanisms of **imidogen** with other molecules, such as fulminic acid (HCNO), using methods like multiconfigurational self-consistent-field (MCSCF) theory and coupled-cluster (CC) theory.<sup>[11]</sup> Understanding these reactions is important in combustion chemistry and astrochemistry.<sup>[11][12]</sup>

The relationship between the electronic states of **imidogen** and its reactivity can be conceptualized as follows:



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